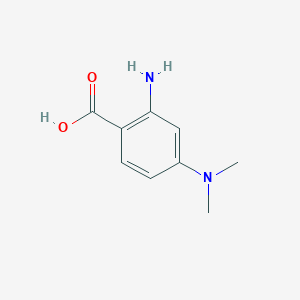

2-Amino-4-(dimethylamino)benzoic acid

Description

Historical Context and Initial Research Trajectories

While a definitive first synthesis of 2-Amino-4-(dimethylamino)benzoic acid is not readily found in seminal academic literature, the development of substituted aminobenzoic acids is rooted in the expansion of synthetic organic chemistry in the late 19th and early 20th centuries. The study of aminobenzoic acids, such as the isomeric ortho-, meta-, and para-aminobenzoic acids, became crucial for the development of dyes, pharmaceuticals, and other organic materials. mdpi.com Research into methods for introducing multiple functional groups onto a benzene (B151609) ring allowed for the creation of a vast library of derivatives.

Patents from the latter half of the 20th century describe general processes for preparing N,N-dimethylaminobenzoic acids, indicating industrial interest in this class of compounds. For instance, processes for the reductive alkylation of nitrobenzoic acids were developed to produce dimethylaminobenzoic acids, which served as important intermediates for color formers used in products like carbonless copy paper. The synthesis of related compounds, such as 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, an important intermediate for thermosensitive dyes, further underscores the commercial and research interest in substituted aminobenzoic acids. google.com

Significance of the Benzoic Acid Scaffold in Organic Synthesis

The benzoic acid scaffold, and more specifically the 2-aminobenzoic acid (anthranilic acid) substructure present in the target molecule, is of paramount importance in organic synthesis, particularly in the field of medicinal chemistry. researchgate.netijpsjournal.comnih.gov Anthranilic acid and its derivatives are considered "privileged scaffolds," meaning they are molecular frameworks that are capable of binding to multiple biological targets, making them ideal starting points for drug discovery. nih.gov

This scaffold is a key building block for a wide range of pharmaceuticals. For example, it forms the basis for fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.net The arrangement of the carboxylic acid and amino group allows for the synthesis of various heterocyclic compounds and amides with diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netijpsjournal.commdpi.com The versatility of the scaffold allows for extensive structure-activity relationship (SAR) studies, where modifications to the ring or the functional groups can fine-tune the biological activity of the resulting molecules. nih.gov

Beyond pharmaceuticals, the benzoic acid framework is integral to materials science. Its derivatives are used extensively in the synthesis of dyes and polymers. google.commdpi.com The presence of amino and carboxylic acid groups provides sites for polymerization and for attaching the molecule to fabrics or other materials. google.com For instance, diaminobenzoic acid derivatives are used as dye precursors for hair coloring and other applications. google.com

Overview of Current Research Trends Pertaining to this compound

Direct and recent academic research focusing solely on this compound is limited. However, its value can be inferred from its patented applications and the broader research trends for closely related aminobenzoic acid derivatives.

A primary area of application for compounds with this structure is in the synthesis of dyes. Patents indicate that derivatives of aminobenzoic acids are crucial intermediates in the production of coloration agents. For example, they are used in compositions for dyeing keratinous fibers, such as hair. google.com The amino groups can serve as auxochromes, which modify the color and intensity of the dye, and the carboxylic acid group can enhance solubility or binding to the substrate. The synthesis of new azo dyes often involves the diazotization of an aminobenzoic acid derivative, highlighting the utility of this class of compounds in creating a wide spectrum of colors. dntb.gov.ua

In the broader context of current research, substituted aminobenzoic acids are being explored for a variety of advanced applications:

Materials Science : Researchers are incorporating aminobenzoic acids into new polymers and materials. For example, polymers functionalized with aminobenzoic groups have been developed as adsorbents for removing pollutants like residual antibiotics from water. mdpi.com Copolymers of aminobenzoic acids and aniline (B41778) have been synthesized and studied for their thermal stability and electrical conductivity. uss.cl

Medicinal Chemistry : The anthranilic acid scaffold continues to be a focus of drug discovery. Recent studies have explored its derivatives as inhibitors of various enzymes, as anticancer agents, and for neuroprotective applications. researchgate.netnih.govmdpi.com The ability to synthesize large libraries of these compounds allows for the identification of new therapeutic leads. nih.gov

Building Blocks for Synthesis : In modern organic synthesis, there is a high demand for novel building blocks to create complex molecules with desirable properties. csmres.co.uk Aminobenzoic acids with multiple substitution patterns, like this compound, offer a unique combination of reactive sites for chemists to build upon, enabling the synthesis of new pharmaceuticals and functional materials. csmres.co.uk

Below is an interactive data table summarizing the properties of related aminobenzoic acids and their applications, which helps to contextualize the potential of this compound.

| Compound/Derivative Class | Key Structural Feature | Primary Research Application(s) | Representative Reference(s) |

| Anthranilic Acid Amides | Amide linkage at the amino group | Anti-inflammatory (Fenamates), Antiviral, Antimicrobial | researchgate.net, nih.gov, researchgate.net |

| Diaminobenzoic Acids | Two amino groups on the benzoic acid ring | Dye precursors for hair and textiles | google.com |

| Poly(aminobenzoic acids) | Polymerized aminobenzoic acid units | Electrically conductive polymers, materials with thermal stability | uss.cl |

| Aminobenzoic Acid Functionalized Polymers | Aminobenzoic acid groups attached to a polymer backbone | Adsorbents for environmental remediation | mdpi.com |

| Azo Dyes from Aminobenzoic Acids | Azo group (-N=N-) linking aromatic rings | Colorants for various industries | dntb.gov.ua |

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-amino-4-(dimethylamino)benzoic acid |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,10H2,1-2H3,(H,12,13) |

InChI Key |

QVLUCPRVLMAUQV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Amino 4 Dimethylamino Benzoic Acid

Classical Synthetic Pathways to Aromatic Aminobenzoic Acids

Historically, the synthesis of aromatic aminobenzoic acids has relied on a set of robust and well-established chemical transformations. These classical methods typically involve the modification of readily available substituted benzene (B151609) precursors through multi-step sequences. A common strategy begins with a suitably substituted nitrobenzoic acid. For instance, the synthesis of aminobenzoic acids often involves the reduction of a nitro group to an amino group. A process for preparing N,N-dimethylaminobenzoic acids involves the reductive alkylation of the corresponding nitrobenzoic acid in a solvent like methanol (B129727), using a palladium catalyst. google.com This two-step process in a single pot combines the reduction of the nitro group and the subsequent alkylation of the resulting amine.

Another classical approach is the Hofmann rearrangement, which converts an amide into a primary amine with one less carbon atom. For example, the synthesis of ortho-aminobenzoic acid (anthranilic acid) can be achieved from phthalic anhydride (B1165640), which is converted to phthalamide (B166641) and then treated with sodium hypochlorite (B82951) in a Hofmann rearrangement. mdpi.com While effective, these traditional methods often require harsh reaction conditions, stoichiometric reagents, and may generate significant waste, which has prompted the development of more efficient and sustainable alternatives. mdpi.comrepec.org

Novel Approaches in the Synthesis of 2-Amino-4-(dimethylamino)benzoic Acid

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient tools for constructing complex aromatic molecules. These novel approaches often offer higher selectivity, milder reaction conditions, and improved atom economy compared to classical methods.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. For a target molecule like this compound, a hypothetical retrosynthetic analysis might involve a dihalo-benzoic acid precursor, where the amino and dimethylamino groups are introduced via sequential Buchwald-Hartwig amination reactions. This strategy allows for the precise and controlled installation of the nitrogen-based functional groups.

Furthermore, palladium-catalyzed carbonylation reactions represent a powerful method for constructing carboxylated aromatics. For instance, palladium-catalyzed aminocarbonylation of alkynols has been used to synthesize various nitrogen-containing heterocycles, demonstrating the power of this catalyst system in forming both C-N and C-C bonds in a single process. nih.gov Heterogeneous palladium catalysts, such as palladium nanoparticles supported on polystyrene (Pd@PS), have been developed for tandem reactions, offering advantages like high recyclability and applicability for gram-scale synthesis. nih.gov The choice of ligand is crucial in these reactions, as it controls the catalyst's activity and selectivity. nih.gov

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. In the synthesis of aminobenzoic acid derivatives, green approaches are gaining traction. mdpi.comrepec.org One strategy is the use of alternative reaction media to replace volatile and toxic organic solvents. Natural deep eutectic solvents (NADES), for example, have been employed as environmentally friendly media for esterification reactions to produce benzocaine (B179285) analogues. jsynthchem.com

Another green approach is solvent-free or molten-state synthesis. A patented method for a related compound, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, involves reacting 3-N,N-diethylaminophenol and phthalic anhydride in a molten state, which significantly reduces the use of toluene (B28343) as a solvent, thereby minimizing environmental pollution and health hazards. google.com Biosynthesis methods, which use microorganisms to produce aminobenzoic acids from simple carbon sources like glucose, represent a highly sustainable alternative to petroleum-based chemical synthesis. mdpi.comrepec.org

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysts to create efficient and selective reaction pathways. While a specific chemo-enzymatic route to this compound is not prominently documented, the principles can be applied based on existing biotransformations. The biosynthesis of aminobenzoic acids in microorganisms occurs via the shikimate pathway, starting from precursors like glucose. mdpi.com Enzymes catalyze the conversion of chorismate into para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (OABA). mdpi.com

This biocatalytic machinery could potentially be harnessed in a chemo-enzymatic approach. A genetically engineered microorganism could be used to produce a key intermediate, which is then converted to the final product using traditional chemical methods. This approach leverages the high selectivity of enzymes for specific transformations, often under mild, aqueous conditions, while reserving chemical synthesis for steps that are not easily achieved biologically.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yield and selectivity is paramount in chemical synthesis. This requires systematic optimization of various reaction parameters, including temperature, pressure, solvent, catalyst type, catalyst loading, and reaction time. The choice of base and ligand in palladium-catalyzed reactions, for instance, can dramatically influence the outcome.

A multi-component reaction to form 2-amino-4H-benzo[b]pyrans illustrates the impact of reaction conditions. As shown in the table below, changing the catalyst and solvent system significantly affects the product yield and reaction time. A mechanochemical (grinding) approach under solvent-free conditions with sodium ethoxide as a catalyst provided the highest yield in the shortest time. researchgate.net This systematic screening is crucial for developing an efficient synthetic protocol. Bayesian optimization and other machine learning algorithms are increasingly being used to autonomously explore reaction parameters and identify optimal conditions more rapidly than traditional one-variable-at-a-time methods. chemrxiv.org

| Entry | Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | None | Ethanol (B145695) | 10 h | Traces | researchgate.net |

| 2 | Piperidine | Solvent-free (Grinding) | 30 min | 70 | researchgate.net |

| 3 | L-proline | Solvent-free (Grinding) | 45 min | 65 | researchgate.net |

| 4 | Sodium Ethoxide | Ethanol | 2 h | 85 | researchgate.net |

| 5 | Sodium Ethoxide | DMSO | 3 h | 82 | researchgate.net |

| 6 | Sodium Ethoxide | Solvent-free (Grinding) | 5 min | 95 | researchgate.net |

Scale-Up Considerations and Industrial Synthesis Feasibility

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to an industrial scale (kilograms to tons) presents significant challenges. The primary considerations include cost, safety, robustness, and environmental impact. The cost of raw materials, reagents, and catalysts becomes a critical factor; expensive reagents like palladium catalysts must be highly efficient and recyclable to be economically viable.

Process safety involves managing the risks associated with hazardous materials, exothermic reactions, and high-pressure operations. The thermal stability of reactants and intermediates must be thoroughly evaluated. For instance, the scale-up of a synthesis for Nannocystin A required careful optimization of reaction conditions, such as temperature control during the addition of reactive reagents like n-BuLi and DIBAL-H, to ensure safety and reproducibility. mdpi.com

The choice of equipment is also crucial, moving from laboratory glassware to large, automated reactors. The process must be robust, meaning it can tolerate minor fluctuations in reaction conditions without significant drops in yield or purity. Finally, waste management is a key consideration. Industrial processes must comply with environmental regulations, making routes that minimize waste and use recyclable materials more attractive. Efficient purification methods, such as crystallization over chromatography, are preferred for large-scale production due to lower cost and solvent consumption.

Chemical Reactivity and Transformation Mechanisms of 2 Amino 4 Dimethylamino Benzoic Acid

Reactions Involving the Carboxyl Functional Group

The carboxyl group (-COOH) is a primary site for reactions such as esterification, amidation, reduction, and decarboxylation.

Esterification: The carboxylic acid moiety of 2-Amino-4-(dimethylamino)benzoic acid can undergo esterification with various alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid. libretexts.org This reaction involves the protonation of the carboxyl group, followed by nucleophilic attack by the alcohol, leading to the formation of an ester and water. libretexts.orglibretexts.org The reaction is reversible and is influenced by factors such as the concentration of reactants. libretexts.org For instance, the reaction of p-aminobenzoic acid with ethanol (B145695) in the presence of sulfuric acid yields ethyl p-aminobenzoate, a process analogous to what would be expected for this compound. libretexts.org Various reagents and catalysts can be employed to promote esterification, including dialkyl dicarbonates with a Lewis acid like magnesium chloride, or the use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). organic-chemistry.orgresearchgate.net

Amidation: The carboxyl group can also react with amines to form amides in a condensation reaction. libretexts.org This process, often requiring activating agents to proceed efficiently, involves the formation of a peptide bond. libretexts.orglibretexts.org Direct amidation can be challenging and often requires catalysts. Boron-based catalysts, for example, have been shown to be effective in the amidation of unprotected amino acids. researchgate.net Titanium tetrachloride (TiCl4) can also mediate the direct condensation of carboxylic acids and amines to form amides. nih.gov The reaction of a diacid with a diamine is a classic example of a condensation reaction that yields a polyamide. libretexts.org

Below is a table summarizing representative esterification and amidation reactions.

| Reaction Type | Reactant | Reagent/Catalyst | Product |

| Esterification | Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine | Coupling Agent / Catalyst (e.g., Boron-based, TiCl₄) | Amide |

Reduction: The carboxyl group of this compound can be reduced to a primary alcohol or an aldehyde. The direct conversion of carboxylic acids to aldehydes can be achieved using various reducing agents and catalyst systems. One such system involves an air-stable Ni precatalyst, dimethyl dicarbonate (B1257347) as an activator, and diphenylsilane (B1312307) as the reductant, which prevents overreduction to the alcohol. organic-chemistry.org

Decarboxylation: Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental biochemical and chemical process. nih.gov For benzoic acid derivatives, oxidative decarboxylation can be induced by peroxyl radicals. nih.gov This process is sensitive to the presence of oxygen and can be inhibited by antioxidants. nih.gov In the biosynthesis of natural products, decarboxylation of amino acids is a common step, often catalyzed by enzymes and requiring cofactors like pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov Photochemical methods can also mediate the radical decarboxylation of amino acids. mdpi.comresearchgate.net

The following table outlines the reduction and decarboxylation pathways.

| Reaction Pathway | Description | Typical Outcome |

| Reduction | Conversion of the carboxyl group to a less oxidized state. | Formation of a primary alcohol or an aldehyde. |

| Decarboxylation | Removal of the carboxyl group as CO₂. | Formation of an aromatic amine without the carboxyl group. |

Reactivity of the Aromatic Amine Moiety (2-Amino Group)

The primary amino group at the 2-position is a key site for a variety of chemical transformations, including acylation, sulfonylation, diazotization, and condensation reactions.

Acylation: The 2-amino group can be acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group (-COR) onto the nitrogen atom, forming an amide. The acylation of 2-aminothiazoles, for example, can be complex and may lead to multiple products if not controlled. nih.gov

Sulfonylation: Similarly, the amino group can undergo sulfonylation with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. nih.gov This reaction typically occurs in the presence of a base to neutralize the hydrochloric acid byproduct. The synthesis of 2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid involves the formation of a sulfonamide bond between 3-amino-4-hydroxybenzenesulfonyl chloride and 2-aminobenzoic acid, a reaction that is analogous to the potential sulfonylation of this compound.

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. organic-chemistry.org This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (below 10°C). organic-chemistry.orgsavemyexams.com The resulting diazonium salt is often unstable and is used immediately in subsequent reactions. nih.gov

These diazonium salts are valuable intermediates in organic synthesis. They can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. nih.govwikipedia.orgunb.caresearchgate.net This electrophilic aromatic substitution reaction is the basis for the production of many azo dyes. nih.govwikipedia.org The diazonium ion acts as an electrophile, and the coupling partner acts as a nucleophile. wikipedia.org The position of coupling on the aromatic ring of the coupling partner is directed by the activating groups present. nih.gov For example, the reaction of a diazonium salt with phenol (B47542) typically occurs at the para position. wikipedia.org

The table below summarizes the key aspects of diazotization and coupling reactions.

| Reaction | Description | Key Reagents | Product |

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | NaNO₂, Strong Acid (e.g., HCl) | Diazonium Salt |

| Azo Coupling | Reaction of a diazonium salt with an electron-rich aromatic compound. | Diazonium Salt, Phenol or Aniline (B41778) | Azo Compound |

The 2-amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). mdpi.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov These reactions are often catalyzed by acids. nih.gov The formation of proteins from amino acids is a biological example of a condensation reaction, where peptide bonds are formed between the amino group of one amino acid and the carboxyl group of another. libretexts.orgmonash.edu

Transformations of the Dimethylamino Substituent

The dimethylamino group is a key site for several important chemical reactions, including oxidation, demethylation, and quaternization.

The nitrogen atom of the dimethylamino group, being a tertiary amine, is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxide. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, altering the electronic properties of the molecule.

Table 1: Potential N-Oxidation and N-Demethylation Products

| Starting Material | Reagent/Condition | Potential Product(s) |

|---|---|---|

| This compound | Oxidizing agent (e.g., H₂O₂) | This compound N-oxide |

Note: This table is based on general chemical principles, as specific literature for this compound is limited.

The lone pair of electrons on the nitrogen atom of the dimethylamino group allows it to act as a nucleophile and react with alkyl halides. This reaction, known as quaternization, results in the formation of a quaternary ammonium (B1175870) salt. researchgate.net For example, reaction with methyl iodide would yield 2-Amino-4-(trimethylammonio)benzoic acid iodide. This transformation converts the neutral dimethylamino group into a positively charged quaternary ammonium group, which significantly alters the solubility and electronic properties of the molecule.

Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the amino and the dimethylamino groups. Both of these groups are ortho-, para-directing. The carboxylic acid group, being a meta-directing deactivator, has a lesser influence on the substitution pattern compared to the powerful activating effects of the amino groups.

The directing effects of the amino and dimethylamino groups reinforce each other, strongly activating the positions ortho and para to them. Given the substitution pattern of the starting material, the potential sites for electrophilic attack are positions 3, 5, and 6. The steric hindrance from the adjacent carboxylic acid group at position 2 and the dimethylamino group at position 4 would likely influence the regioselectivity of the substitution. Therefore, electrophilic substitution is most likely to occur at position 5, which is ortho to the dimethylamino group and para to the amino group, and sterically more accessible.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Predicted Major Product |

|---|---|

| Nitration (NO₂⁺) | 2-Amino-4-(dimethylamino)-5-nitrobenzoic acid |

| Halogenation (Br⁺, Cl⁺) | 2-Amino-5-bromo-4-(dimethylamino)benzoic acid |

| Sulfonation (SO₃) | 2-Amino-4-(dimethylamino)-5-sulfobenzoic acid |

Note: This table represents predicted outcomes based on substituent effects, as specific experimental data for this compound is scarce.

Intramolecular Cyclization Reactions and Heterocycle Formation

The presence of the amino and carboxylic acid groups in an ortho relationship provides the structural motif for intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. Such reactions are common for anthranilic acid (2-aminobenzoic acid) derivatives.

For instance, reaction with a one-carbon synthon, such as a phosgene (B1210022) equivalent or formic acid, could lead to the formation of a benzoxazinone (B8607429) derivative. Specifically, the amino group and the carboxylic acid group could condense to form a six-membered heterocyclic ring. While no specific examples for this compound are documented in the readily available literature, the analogous reactivity of other 2-aminobenzoic acids suggests this is a plausible transformation. The formation of such heterocyclic structures is a common strategy in the synthesis of various biologically active compounds.

Spectroscopic and Diffraction Based Structural Elucidation of 2 Amino 4 Dimethylamino Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

¹H NMR Spectral Analysis for Proton Environment Mapping

A ¹H NMR spectrum of 2-Amino-4-(dimethylamino)benzoic acid would be expected to reveal distinct signals for each unique proton environment. Based on the structure, one would anticipate signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons of the N,N-dimethylamino group, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton.

Key expected features would include:

Aromatic Protons: The three protons on the benzene ring would exhibit specific chemical shifts and coupling patterns (splitting) based on their positions relative to the three different substituents (-COOH, -NH₂, -N(CH₃)₂). Their integration values would correspond to a total of three protons.

Dimethylamino Protons: A single, sharp peak integrating to six protons would be characteristic of the two equivalent methyl groups of the dimethylamino substituent.

Amine and Carboxylic Acid Protons: The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups would likely appear as broader signals. Their chemical shifts can be highly dependent on the solvent used and concentration, and they may undergo exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.

¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals would be expected, one for each unique carbon atom.

Carboxylic Carbon: The carbon of the -COOH group would typically appear at the most downfield position (lowest magnetic field), usually in the range of 165-185 ppm.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the benzene ring. The chemical shifts would be influenced by the electron-donating effects of the amino and dimethylamino groups and the electron-withdrawing effect of the carboxylic acid group. Carbons directly attached to these substituents (ipso-carbons) would show characteristic shifts.

Dimethylamino Carbons: The two equivalent methyl carbons of the -N(CH₃)₂ group would produce a single signal in the upfield region of the spectrum.

Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative, based on typical chemical shift ranges for similar functional groups, as direct experimental data is not available.)

| Carbon Atom | Expected Chemical Shift Range (ppm) |

|---|---|

| -COOH | 165 - 180 |

| Aromatic C-COOH | 110 - 120 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-H | 95 - 135 |

| Aromatic C-N(CH₃)₂ | 150 - 160 |

| -N(CH₃)₂ | 40 - 50 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering peaks. researchgate.net For this compound, these spectra would be expected to show key vibrational bands. researchgate.net

Characteristic Vibrational Frequencies (Note: This table is illustrative, based on typical frequencies for the functional groups present.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (two bands) |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Amine/Dimethylamino) | Stretching | 1250 - 1360 |

| N-H (Amine) | Bending | 1550 - 1650 |

The analysis of these vibrational modes confirms the presence of the carboxylic acid, primary amine, and tertiary amine functionalities within the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. The molecular formula of this compound is C₉H₁₂N₂O₂.

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (180.2 g/mol ). Analysis of related aminobenzoic acids shows common fragmentation patterns. researchgate.netacs.orgnist.gov A characteristic fragmentation pathway for this molecule would be the loss of a hydroxyl group (-OH, 17 Da) or the entire carboxylic acid group (-COOH, 45 Da) from the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound (C₉H₁₂N₂O₂), the calculated exact mass is 180.0899. An HRMS measurement confirming this exact mass would provide definitive proof of the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting ions and analyzing the resulting masses. nih.govnih.gov The fragmentation patterns observed in the MS/MS spectrum of a compound like this compound provide a veritable fingerprint, allowing for its identification and structural elucidation. The process involves ionizing the parent molecule, selecting the parent ion, subjecting it to collision-induced dissociation (CID), and then analyzing the resulting fragment ions. unito.it

For aromatic amino acids, fragmentation is often directed by the functional groups present. In the case of this compound, the fragmentation would be influenced by the carboxylic acid group, the primary amino group, and the tertiary dimethylamino group. Common fragmentation pathways for related compounds include:

Decarboxylation: A characteristic fragmentation for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO₂), resulting in a fragment ion with a mass 44 Da less than the parent ion. libretexts.org

Loss of Water: The presence of the carboxylic acid and amino groups can facilitate the loss of a water molecule (H₂O), leading to a fragment ion with a mass 18 Da lower than the parent. miamioh.edu

Alpha-Cleavage: Cleavage of the C-C bond adjacent to an amino group is a dominant fragmentation pathway for amines. libretexts.org For the 4-(dimethylamino) group, this could involve the loss of a methyl radical (•CH₃).

Ring Fragmentation: The stable aromatic ring can also undergo fragmentation, although this typically requires higher energy and results in more complex patterns.

Table 1: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |

|---|---|---|---|

| 181.10 [M+H]⁺ | 164.07 | NH₃ | Loss of the 2-amino group |

| 181.10 [M+H]⁺ | 163.09 | H₂O | Loss of water |

| 181.10 [M+H]⁺ | 136.08 | COOH• | Loss of the carboxyl radical |

Note: This table is predictive, based on common fragmentation patterns of related aminobenzoic acids.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis

While the crystal structure for this compound itself is not publicly documented, analysis of closely related derivatives reveals key structural features common to this class of compounds. For example, the crystal structures of aminobenzoate derivatives often feature extensive hydrogen bonding networks involving the amino and carboxylate groups.

In the structure of 2-(dimethylamino)ethyl 4-aminobenzoate, molecules are linked by N—H⋯O hydrogen bonds. researchgate.net Similarly, derivatives of 4-(dimethylamino)benzaldehyde (B131446) form crystal structures with specific monoclinic or orthorhombic symmetries. scispace.com These studies show that the aminobenzoic acid framework often leads to the formation of centrosymmetric dimers in the solid state, where two molecules are linked by hydrogen bonds between their carboxylic acid groups. nih.gov The planarity of the benzene ring is a common feature, though the substituents may be slightly twisted out of the plane.

Table 2: Representative Crystallographic Data for Aminobenzoate Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-(Dimethylamino)ethyl 4-aminobenzoate | C₁₁H₁₆N₂O₂ | Orthorhombic | P2₁2₁2₁ | 6.1516 | 13.711 | 13.7392 | 90 | researchgate.net |

| Isopropyl 4-aminobenzoate | C₁₀H₁₃NO₂ | Triclinic | P-1 | - | - | - | - | iucr.org |

Note: '-' indicates data not specified in the abstract.

These structures collectively demonstrate that intermolecular forces, particularly hydrogen bonds involving the amino and carboxyl functionalities, play a critical role in the solid-state assembly of these molecules.

Electronic Absorption and Emission Spectroscopy for Chromophore Structural Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within a molecule, providing information about its chromophore system. The benzoic acid core with amino and dimethylamino substituents constitutes a push-pull system, where the amino groups act as electron-donating groups (EDG) and the carboxyl group can act as an electron-withdrawing group (EWG). This arrangement gives rise to intramolecular charge transfer (ICT) character upon electronic excitation.

Studies on derivatives of 4-N,N-dimethylamino benzoic acid show strong absorption in the UV region. researchgate.net For example, Ethyl 4-(dimethylamino)benzoate (B8555087) in ethanol (B145695) exhibits an absorption maximum (λ_max) at approximately 310 nm. photochemcad.com The presence of a second amino group at the 2-position in the target molecule would be expected to act as an additional auxochrome, potentially shifting the absorption maximum to a longer wavelength (a bathochromic or red shift) and increasing the molar absorptivity.

The fluorescence properties of these compounds are particularly sensitive to their environment. Many 4-(dimethylamino)benzoic acid derivatives exhibit dual fluorescence, which is dependent on solvent polarity. researchgate.net In nonpolar solvents, a "normal" emission band is observed at shorter wavelengths (e.g., 330-360 nm). In polar solvents, a new, significantly red-shifted emission band appears at longer wavelengths (e.g., 460-475 nm). This phenomenon is attributed to the formation of a twisted intramolecular charge transfer (TICT) excited state, where the dimethylamino group twists relative to the plane of the benzene ring. researchgate.net This results in a large Stokes shift, which is the difference in energy between the absorption and emission maxima.

Table 3: Spectroscopic Data for 4-(Dimethylamino)benzoic Acid Derivatives

| Compound | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 4-N,N-dimethylamino benzoic acid derivatives | General | 295-315 | 330-360 (nonpolar) | ~6000 | researchgate.net |

| 4-N,N-dimethylamino benzoic acid derivatives | Polar | 295-315 | 460-475 (polar, TICT) | >6000 | researchgate.net |

| Ethyl 4-(dimethylamino)benzoate | Ethanol | 310.25 | - | - | photochemcad.com |

The combination of these spectroscopic features makes these compounds interesting candidates for use as fluorescent probes, where changes in the local environment can be monitored through shifts in their emission spectra.

Computational and Theoretical Investigations of 2 Amino 4 Dimethylamino Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. These methods solve the Schrödinger equation to determine the distribution of electrons and the nature of chemical bonds. For molecules like 2-Amino-4-(dimethylamino)benzoic acid, these calculations can elucidate the effects of the different functional groups—amino (-NH2), dimethylamino (-N(CH3)2), and carboxylic acid (-COOH)—on the aromatic ring.

Density Functional Theory (DFT) Studies on Molecular Geometry, Conformations, and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and thermodynamic properties of molecules. DFT calculations are employed to find the most stable three-dimensional arrangement of atoms (the equilibrium geometry) by minimizing the total energy of the system. semanticscholar.org

While specific DFT studies on this compound are not prevalent in the reviewed literature, research on the closely related isomer, 4-(dimethylamino)benzoic acid (4-DMABA), illustrates the approach. In such studies, DFT functionals like B3LYP, combined with basis sets like 6-311++G**, are used to optimize the molecular geometry. researchgate.netresearchgate.net These calculations predict bond lengths, bond angles, and dihedral angles. For 4-DMABA, DFT calculations have predicted a completely planar gas-phase geometry, although crystal structures show minor deviations from planarity. scispace.com A similar study on this compound would determine the preferred orientation of the amino, dimethylamino, and carboxylic acid groups relative to the benzene (B151609) ring and to each other, which is crucial for understanding its chemical behavior and intermolecular interactions.

Table 1: Representative Calculated Bond Lengths for the Isomer 4-(dimethylamino)benzoic acid using DFT

| Bond | Calculated Bond Length (Å) scispace.com |

|---|---|

| C1–N15 | 1.377 |

| C4–C11 | 1.471 |

Data presented is for the isomer 4-(dimethylamino)benzoic acid as an example of DFT-derived geometrical parameters.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance in Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.org The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are used to calculate the energies and visualize the spatial distribution of these orbitals. researchgate.net For aromatic compounds with both electron-donating (like -NH2 and -N(CH3)2) and electron-withdrawing (like -COOH) groups, the HOMO is typically localized on the electron-rich portions of the molecule (the aromatic ring and the amino groups), while the LUMO is often centered on the electron-deficient parts (the carboxylic acid group). rsc.org This distribution determines where the molecule will act as a nucleophile or an electrophile. The analysis of these orbitals for this compound would be critical in predicting its reactivity in various chemical transformations.

Table 2: Calculated Quantum Chemical Parameters Based on HOMO-LUMO Energies for the Isomer 4-(dimethylamino)benzoic acid

| Parameter | Definition | Typical Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. semanticscholar.org |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates high reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom/group to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | χ2 / (2η) | Describes the ability of a species to accept electrons. researchgate.net |

This table describes parameters derivable from HOMO-LUMO energies, which are routinely calculated in DFT studies.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

For a molecule like this compound, computational modeling could be used to investigate various reactions, such as esterification of the carboxylic acid, electrophilic aromatic substitution on the ring, or oxidation of the amino groups. DFT calculations are commonly used to locate the geometries of transition states and calculate their vibrational frequencies to confirm they represent a true saddle point on the potential energy surface (characterized by one imaginary frequency). researchgate.net Such studies provide a detailed, step-by-step view of how bonds are broken and formed, offering insights that are often inaccessible through experimental means alone.

Prediction of Spectroscopic Parameters via Computational Methods for Structural Confirmation

Computational chemistry can predict various spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data. sharif.edu Methods like DFT and TD-DFT can accurately calculate parameters associated with different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. These predictions help in the assignment of complex experimental NMR spectra, aiding in the definitive structural elucidation of the molecule. sharif.edu

UV-Visible Spectroscopy: TD-DFT is the standard method for calculating the electronic transitions of a molecule. scispace.com It predicts the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the peaks in a UV-Vis spectrum. scispace.com These calculations can explain the origin of the observed colors and electronic properties of the compound, often identifying them as π→π* or n→π* transitions. rsc.org

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum chemical calculations are excellent for studying single molecules, often in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water. researchgate.net MD simulations model the movements of atoms and molecules over time based on classical mechanics. researchgate.net

For this compound, MD simulations can provide crucial information about its conformational flexibility in solution. nih.gov These simulations can track the rotation around single bonds, such as the C-C bond connecting the carboxylic acid to the ring or the C-N bonds of the amino groups. This allows for the exploration of the different stable conformations the molecule can adopt in solution and the energy barriers between them. nih.gov Furthermore, MD simulations can explicitly model the interactions between the solute molecule and the surrounding solvent molecules, revealing details about the solvation shell and hydrogen bonding patterns, which significantly influence the molecule's properties and reactivity in a realistic environment. nih.gov

Derivatization Strategies and Synthesis of Analogues of 2 Amino 4 Dimethylamino Benzoic Acid

Design Principles for Structural Modification and Analogue Generation

The design of analogues of 2-Amino-4-(dimethylamino)benzoic acid is guided by principles aimed at modulating its physicochemical and functional properties. Structural modifications are typically focused on its three primary functional moieties: the carboxylic acid group, the aromatic amino group, and the dimethylamino group.

Key design principles include:

Alteration of Lipophilicity and Solubility : Converting the polar carboxylic acid group into esters or amides can significantly increase the molecule's lipophilicity. Conversely, introducing hydrophilic functionalities to any part of the scaffold can enhance water solubility.

Modulation of Electronic Properties : The electron-donating nature of both the amino and dimethylamino groups strongly influences the electron density of the aromatic ring. Modification of these groups, for instance, by acylation of the primary amine, can alter these electronic effects, which in turn affects the molecule's reactivity and interaction with other molecules.

Introduction of New Functional Groups : Attaching new chemical moieties, such as halogens, alkyl chains, or other aromatic rings, can introduce new functionalities. These additions can serve as handles for further reactions, act as reporters or labels, or confer specific biological or material properties.

Conformational Restriction : Incorporating the benzoic acid scaffold into larger, more rigid heterocyclic systems can lock the molecule into specific conformations. This is a crucial strategy in fields like medicinal chemistry, where a specific three-dimensional shape is often required for biological activity.

Polymerizability : The presence of both an amino and a carboxylic acid group makes the molecule a suitable monomer for step-growth polymerization, enabling the creation of polyamides. Alternatively, the introduction of a polymerizable group, such as a vinyl moiety, allows for its incorporation into polymers via chain-growth mechanisms. nih.gov

The application of these principles allows for the rational design of analogues with fine-tuned properties for specific applications, ranging from building blocks in organic synthesis to functional units in materials science.

Synthesis of Substituted Esters and Amides of this compound

The carboxyl group of this compound is a primary target for derivatization, with esterification and amidation being the most common transformations.

Ester Synthesis: Substituted esters are readily prepared through several standard methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. A more versatile method involves the use of trimethylchlorosilane (TMSCl) with methanol (B129727) at room temperature, which has proven efficient for the esterification of a wide range of amino acids. nih.gov This method offers mild conditions and generally produces the corresponding amino acid methyl ester hydrochlorides in good to excellent yields. nih.gov For more sensitive substrates or to avoid harsh acidic conditions, the carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol.

Amide Synthesis: The formation of amides involves coupling the carboxylic acid with a primary or secondary amine. Direct condensation can be achieved under hydrothermal conditions or by using catalysts. sci-hub.se However, this often requires high temperatures. A more common and milder approach utilizes coupling reagents to activate the carboxylic acid. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) are frequently employed for this purpose. scielo.org.mx Another effective method involves the use of titanium(IV) chloride (TiCl₄) in pyridine, which facilitates the direct condensation of carboxylic acids and amines to provide the corresponding amides in moderate to excellent yields. nih.gov This process is generally rapid and allows for the synthesis of a broad spectrum of amides. nih.gov

Below is a table summarizing common synthetic routes for esters and amides.

| Derivative Type | Synthetic Method | Key Reagents | General Conditions |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Esters | TMSCl-Mediated Esterification | Methanol, Trimethylchlorosilane (TMSCl) | Room Temperature nih.gov |

| Amides | Peptide Coupling | Amine, EDAC, DMAP | Room Temperature, Dichloromethane scielo.org.mx |

| Amides | TiCl₄-Mediated Condensation | Amine, TiCl₄ | 85 °C, Pyridine nih.gov |

| Amides | Hydrothermal Synthesis | Amine, Water | High Temperature (e.g., 250 °C) and Pressure sci-hub.se |

Development of Heterocyclic Systems Incorporating the Benzoic Acid Scaffold

The functional groups of this compound make it a valuable precursor for the synthesis of various heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group on the same aromatic ring allows for intramolecular and intermolecular cyclization reactions to form fused ring systems.

Amino acids are versatile reagents in the synthesis of diverse heterocyclic systems. researchgate.net For instance, 3-aminoquinazolinone derivatives can be synthesized from amino acids and subsequently used as precursors for further cyclizations to create fused triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov This strategy involves condensing the aminoquinazolinone with reagents like aldehydes to form new six, seven, or eight-membered rings fused to the quinazoline (B50416) moiety. nih.gov

Another approach involves using the aminoazole scaffold in multicomponent reactions to generate a wide variety of nitrogen-containing heterocycles. frontiersin.org By analogy, the 2-amino group of the benzoic acid derivative can react with 1,3-dicarbonyl compounds or similar reagents to construct fused pyrimidinone or pyridinone rings. The specific reaction pathway and resulting heterocyclic system depend on the chosen reaction partners and conditions. These synthetic strategies leverage the inherent reactivity of the aminobenzoic acid structure to build molecular complexity in a controlled manner.

Modification of the Aromatic Amino and Dimethylamino Moieties

The two nitrogen-containing substituents on the aromatic ring, the primary amino (-NH₂) group and the tertiary dimethylamino (-NMe₂) group, can be selectively modified to generate further analogues.

Modification of the Primary Amino Group: The primary amino group at the 2-position is a versatile handle for various chemical transformations. Standard protocols for the modification of amino groups can be applied, such as acylation with acid chlorides or anhydrides to form amides, or reductive alkylation to form secondary or tertiary amines. nih.gov These reactions can alter the charge state and hydrogen-bonding capabilities of this position. nih.gov For example, reacting the amino group with succinimidyl esters is a common method for coupling other molecules to the scaffold. nih.gov

Modification of the Dimethylamino Group: The dimethylamino group at the 4-position is a strong electron-donating group and is generally less reactive than the primary amine. Direct modification is challenging without affecting other parts of the molecule. However, its replacement can be a strategic goal. For instance, research on other aromatic compounds has shown that replacing a dimethylamino group with a cyclic amine substituent, such as a pyrrolidinyl or piperidinyl group, can significantly alter the molecule's biological properties, sometimes leading to reduced toxicity. nih.gov Such a modification on the this compound scaffold would likely proceed through a multi-step synthesis, starting from a precursor with a different substituent at the 4-position that can later be converted to the desired cyclic amine.

Creation of Polymeric and Oligomeric Structures from this compound Monomers

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it a suitable AB-type monomer for the synthesis of polymers and oligomers.

Polyamide Synthesis: The most direct route to polymerization is through polycondensation, where the amino group of one monomer reacts with the carboxylic acid group of another to form an amide bond. This step-growth polymerization leads to the formation of an aromatic polyamide. Such polymerizations can be performed directly at high temperatures or by using coupling agents. Functional polyamides can also be prepared by the polymerization of functional monomers. rsc.org

Oligomer Synthesis: Controlled synthesis can yield well-defined shorter chains known as oligomers. nih.gov For example, sequence-defined oligomers have been synthesized using aniline (B41778) and benzoic acid subunits. nih.gov Methodologies for creating oligomers with alternating C-glycosyl α-amino acids and proteinogenic α-amino acids have also been developed, highlighting the advanced synthetic control achievable in oligomer synthesis. researchgate.net These principles can be applied to create specific oligomeric structures from this compound.

Modification for Other Polymerization Types: The monomer can also be chemically modified to participate in other types of polymerization. For instance, a vinyl group could be attached to the primary amine or the aromatic ring, transforming the molecule into a monomer suitable for free radical polymerization. nih.gov This would allow for its incorporation into vinyl-based polymer chains, creating functional polymers with pendent aminobenzoic acid moieties. nih.gov Furthermore, amine-containing polymers can form polymeric salts by reacting with various benzoic acids, which can be used to create functional films. scielo.org.mx

Advanced Applications in Material Science, Analytical Chemistry, and Supramolecular Assemblies Strictly Non Clinical and Non Biological

Utilization as a Building Block in Polymer and Copolymer Synthesis for Advanced Materials

The bifunctional nature of 2-Amino-4-(dimethylamino)benzoic acid, possessing both a carboxylic acid and a primary amine group, theoretically allows it to act as a monomer in step-growth polymerization to form polyamides. Polyamides are a class of high-performance polymers known for their excellent thermal and mechanical properties. The general synthesis of polyamides involves the condensation reaction between a dicarboxylic acid and a diamine, or the self-condensation of an amino acid. In the case of this compound, self-condensation could potentially lead to a polyamide chain.

Alternatively, it could be copolymerized with other monomers, such as dicarboxylic acids or diacid chlorides, to tailor the properties of the resulting polymer. For instance, the reaction with a diacid chloride would proceed via a condensation reaction, eliminating hydrogen chloride, to form amide linkages. While the synthesis of polyamides from various amino acids and their derivatives is a well-established field, specific research detailing the polymerization of this compound is not readily found in the surveyed literature. However, related compounds have been explored. For example, para-aminobenzoic acid has been used as a component in the production of interpolyamides to create fibers with high melting points suitable for melt spinning processes. Furthermore, polyamides have been synthesized using derivatives of 4-dimethylaminocinnamic acid, which shares structural similarities with the subject compound. These examples suggest the potential of aminobenzoic acid derivatives in polymer chemistry, though direct evidence for this compound remains elusive.

Integration into Fluorescent Probes for Non-Biological Analytical Detection Systems

Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding with a specific analyte, making them valuable tools for detection and quantification. The inherent fluorescence of many aromatic compounds makes them attractive candidates for the development of such sensors.

While there is extensive research on fluorescent probes for the detection of heavy metal ions in environmental samples, specific applications of this compound in this context are not well-documented. However, structurally related compounds have been utilized. For instance, 4-([4-(dimethylamino)phenyl]azo)benzoic acid (DABCYL) is a well-known quencher used in fluorescent probes. In these systems, the fluorescence of a fluorophore is quenched by DABCYL through Förster Resonance Energy Transfer (FRET). Upon interaction with the target metal ion, a conformational change in the probe separates the fluorophore and the quencher, leading to a "turn-on" fluorescent signal. This principle has been applied in sensors for mercury (Hg²⁺) ions. Although DABCYL is a derivative, this demonstrates the potential utility of the 4-(dimethylamino)benzoic acid scaffold in the design of fluorescent sensing systems. The 2-amino substitution on the target compound could potentially modulate its photophysical properties, making it a candidate for a fluorophore itself, though specific studies are lacking.

Similar to metal ion detection, the use of this compound as a primary component in fluorescent probes for other chemical analytes in non-biological matrices is not extensively reported. The development of fluorescent chemosensors often involves the strategic design of molecules with specific recognition sites and fluorescent signaling units. The amino and carboxylic acid groups on this compound could serve as potential binding sites for analytes, while the aromatic ring system provides the basis for fluorescence. The dimethylamino group, being a strong electron-donating group, can significantly influence the photophysical properties of the molecule, such as its quantum yield and Stokes shift, which are critical parameters for a fluorescent probe. Adducts of the related 4-N,N-dimethylamino benzoic acid have been examined as fluorescence probes to monitor radical processes, indicating the potential of this class of compounds in sensing applications. However, dedicated research on this compound for the detection of specific non-biological chemical analytes is needed to establish its efficacy.

Role as a Ligand in Coordination Chemistry for Inorganic and Organometallic Catalysis

The amino and carboxylic acid functionalities of this compound make it a potential chelating ligand for metal ions. The coordination of the carboxylate group and the amino group to a metal center can form a stable five-membered ring, a common motif in coordination chemistry. Such metal complexes can exhibit interesting catalytic properties.

The field of organometallic catalysis often utilizes ligands to tune the electronic and steric environment of a metal center, thereby controlling the activity and selectivity of the catalyst. Amino acids and their derivatives have been successfully employed as ligands in a variety of catalytic reactions, including asymmetric synthesis where the chirality of the amino acid is transferred to the product. For instance, mono-N-protected amino acids have been used as ligands for palladium(II) complexes in C-H functionalization reactions. These ligands can influence the stereochemistry of the products. While these examples highlight the potential of amino acid-based ligands in catalysis, specific studies detailing the synthesis of coordination complexes with this compound and their subsequent application in inorganic or organometallic catalysis are not prominent in the reviewed literature. The electronic properties of the dimethylamino group could potentially influence the catalytic activity of a metal complex, but this remains an area for future investigation.

Precursor for Organic Electronic Materials and Optoelectronic Devices

The development of organic materials for electronic and optoelectronic applications is a rapidly growing field of research. These materials offer advantages such as low cost, flexibility, and solution processability.

Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are two key technologies based on organic semiconductors. The performance of these devices is highly dependent on the properties of the organic materials used, such as their energy levels (HOMO and LUMO), charge carrier mobility, and photophysical properties.

While there is no direct evidence of this compound being used in the fabrication of OLEDs or OPVs, theoretical studies have been conducted on related compounds. For example, density functional theory (DFT) and time-dependent DFT (TD-DFT) have been used to study p-N,N-(dimethylamino) benzoic acid (4-DMABA) and its derivatives as potential donor-π-acceptor dyes for dye-sensitized solar cells (DSSCs), which share operational principles with OPVs. These studies investigate how modifications to the molecular structure affect the electronic and photophysical properties relevant to solar cell performance. The presence of the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group in this compound creates an intramolecular charge-transfer character, which is a desirable feature for materials used in optoelectronic devices. However, experimental realization and characterization of this specific compound in OLEDs or OPVs are yet to be reported in the available literature.

Charge Transport Materials

Derivatives of aminobenzoic acid are recognized for their potential in the development of novel charge transport materials. The inherent electronic properties of the aromatic ring, combined with the electron-donating amino group and the electron-withdrawing carboxylic acid group, create a molecular framework suitable for facilitating charge mobility. Specifically, aminobenzoic acids can undergo electrochemical polymerization to form short-chain conducting polymers. researchgate.net This process leverages the amino group for polymerization, leaving the carboxylic acid group available for further functionalization or to influence the polymer's properties. researchgate.net

The resulting poly(aminobenzoic acid) films possess electroactive characteristics, indicating their capacity to transport charge. The introduction of functional groups onto the aniline (B41778) ring, such as the carboxylic acid, can positively influence the material's electroactivity, even at less acidic pH values, and can act as self-doping agents during the oxidation process. researchgate.net While direct studies on this compound as a primary component in charge transport materials are not extensively documented, its structural similarity to other polymerizable aminobenzoic acids suggests its potential as a monomer for creating conductive polymers with tailored electronic properties for applications in organic electronics. researchgate.netmdpi.com The dimethylamino group, being a strong electron-donating group, could further enhance the electron-rich nature of the resulting polymer, potentially influencing its charge transport capabilities.

Application in Dye and Pigment Synthesis for Industrial and Textile Coloration

Aminobenzoic acid and its derivatives are fundamental intermediates in the synthesis of a wide range of dyes and pigments. The presence of the primary amino group allows for diazotization, a key reaction in the formation of azo dyes, which constitute a large and commercially significant class of colorants. For instance, 4-(Dimethylamino)benzaldehyde (B131446), a related compound, is a known precursor for several synthetic dyes, including various acid and mordant violets.

Similarly, this compound serves as a valuable precursor. Its structure contains the necessary functional groups to act as a diazo component or a coupling component in the synthesis of azo dyes. The specific substitution pattern on the benzene (B151609) ring, including the amino and dimethylamino groups, influences the final color and properties of the dye. For example, 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid is a crucial intermediate for thermosensitive dyes. google.com The synthesis process typically involves reacting the aminobenzoic acid derivative with other aromatic compounds to create a large, conjugated system responsible for the absorption of light and thus the color. google.comchemicalbook.com The versatility of these compounds makes them integral to the production of colorants for textiles, inks, and other industrial applications.

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions

The molecular structure of this compound, featuring multiple hydrogen bond donors (amino and carboxylic acid groups) and acceptors (carbonyl oxygen and nitrogen atoms), makes it an excellent candidate for forming complex supramolecular assemblies. These assemblies are governed by specific and directional non-covalent interactions, which are central to the field of supramolecular chemistry.

The process of self-assembly, driven by interactions such as hydrogen bonding and π-π stacking, allows these molecules to spontaneously organize into well-defined, ordered structures. The aminobenzoic acid framework provides the necessary components for these interactions. The carboxylic acid group can form strong hydrogen bonds, while the aromatic ring can participate in π-π stacking interactions with neighboring molecules. The amino and dimethylamino groups also actively participate in hydrogen bonding, further directing the assembly process. This ability to form predictable supramolecular structures is the foundation of crystal engineering, where the goal is to design solids with desired physical and chemical properties based on an understanding of intermolecular forces.

Hydrogen Bonding Networks in Crystal Engineering

In the solid state, aminobenzoic acid derivatives are known to form extensive hydrogen-bonding networks. A common and robust motif involves the formation of centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.net This creates a stable, eight-membered ring structure.

Furthermore, the amino group provides additional sites for hydrogen bonding. For example, in the crystal structure of 2-Amino-4-chlorobenzoic acid, an intramolecular N—H⋯O hydrogen bond is observed, which influences the planarity of the molecule. researchgate.net These primary hydrogen-bonded dimers can then be linked into larger chains or sheets through other intermolecular interactions. In co-crystals, where aminobenzoic acids are combined with other molecules, these hydrogen-bonding patterns can become even more intricate, leading to complex three-dimensional networks. rsc.orgnih.gov The study of these patterns is crucial for crystal engineering, as the precise arrangement of molecules in the crystal lattice dictates the material's properties.

Below is a table summarizing common hydrogen bond interactions observed in aminobenzoic acid crystal structures:

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical Motif |

| O (Carboxyl) | H | O (Carbonyl) | Intermolecular | Centrosymmetric Dimer (R₂²(8)) |

| N (Amino) | H | O (Carbonyl) | Intramolecular | S(6) Ring |

| N (Amino) | H | O (Carboxyl) | Intermolecular | Chain/Sheet Formation |

| O (Carboxyl) | H | N (Pyridine) | Intermolecular (in co-crystals) | Salt/Co-crystal Linkage |

Host-Guest Chemistry with Macrocyclic Receptors

The field of host-guest chemistry involves the formation of complexes between a large "host" molecule and a smaller "guest" molecule. This compound possesses the requisite features to act as a guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbit[n]urils. These hosts have well-defined cavities that are typically hydrophobic on the interior and hydrophilic at the portals.

The benzene ring of this compound provides a hydrophobic component that can be encapsulated within the cavity of a macrocyclic host. The ionic or polar functional groups (amino and carboxyl) can then interact with the hydrophilic portals of the host, providing specificity and stability to the host-guest complex. For instance, cucurbit[n]urils are known to bind guests that have a hydrophobic core flanked by cationic groups. nih.gov Under acidic conditions, the amino groups of this compound can be protonated, making the molecule cationic and thus an ideal candidate for binding within the negatively charged portals of a cucurbit[n]uril host. This encapsulation can alter the physical and chemical properties of the guest molecule, a phenomenon that is exploited in various material science applications.

Future Research Directions and Unexplored Avenues for 2 Amino 4 Dimethylamino Benzoic Acid

The unique substitution pattern of 2-Amino-4-(dimethylamino)benzoic acid, featuring both an amino and a dimethylamino group on the benzoic acid core, presents a rich landscape for future scientific inquiry. While its specific applications and properties are not as extensively documented as some of its isomers, the existing body of research on related aminobenzoic acids provides a solid foundation for postulating future research trajectories. The exploration of this compound could unlock novel functionalities and applications across various scientific domains.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-Amino-4-(dimethylamino)benzoic acid?

Characterization should prioritize mass spectrometry (electron ionization) to confirm molecular weight (165.19 g/mol) and structural integrity. The NIST Chemistry WebBook provides a validated mass spectrum for the closely related compound 4-(dimethylamino)benzoic acid (CAS 619-84-1), which shares functional groups and fragmentation patterns. Cross-referencing with H NMR and IR spectroscopy can resolve ambiguities in amino and dimethylamino group placement. Ensure solvent selection aligns with solubility data (e.g., methanol or DMSO, as per Chantooni and Kolthoff’s solubility studies) .

Q. How can researchers assess the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is optimal, using a C18 column and mobile phase gradients of acetonitrile/water with 0.1% trifluoroacetic acid. Compare retention times against certified reference standards. Purity thresholds (>98%) are achievable via recrystallization in solvents like ethanol or dimethylformamide, guided by solubility data from Hancock et al. (cyclohexane, benzene) and Chantooni and Kolthoff (methanol, DMSO) .

Q. What are the critical storage conditions for maintaining compound stability?

Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Avoid aqueous solutions unless stabilized with benzoic acid derivatives (0.1% w/v), as degradation via hydrolysis or oxidation is common in polar solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for this compound across studies?

Discrepancies arise from temperature-dependent solubility measurements (e.g., 298 K vs. 303 K) and solvent polarity variations. Design experiments using a gravimetric method under controlled conditions (e.g., 298 K ± 0.1 K) for solvents like methanol, DMSO, and cyclohexane. Validate results against Hancock et al.’s cyclohexane solubility (0.12 mg/mL at 303 K) and Chantooni’s methanol data (12.4 mg/mL at 298 K). Use Hansen solubility parameters to predict miscibility gaps .

Q. What crystallographic strategies address data inconsistencies when refining structures with SHELX software?

For high-resolution data, employ SHELXL’s twin refinement module (TWIN/BASF commands) to model twinning or disorder. If hydrogen bonding networks are ambiguous (e.g., amino-dimethylamino interactions), use DFIX restraints based on comparable structures like 4-(dimethylamino)benzohydrazide (CCDC 2032776). Validate thermal displacement parameters (ADPs) with the R1 and wR2 convergence criteria (<5% divergence) .

Q. How to design experiments probing the compound’s reactivity in nucleophilic substitution reactions?

Focus on the dimethylamino group’s electronic effects. Use kinetic studies in aprotic solvents (e.g., acetonitrile) with varying electrophiles (alkyl halides, acyl chlorides). Monitor reaction progress via C NMR to track substituent effects on the benzoic acid ring. Compare with 3-(2-(dimethylamino)pyrimidin-4-yl)benzoic acid hydrochloride’s reactivity to identify steric or electronic bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.